Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)-

Vue d'ensemble

Description

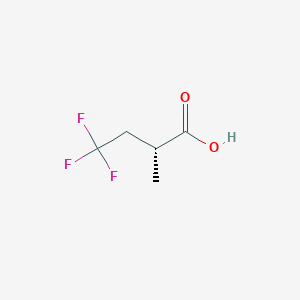

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a fluorinated organic compound with the molecular formula C5H7F3O2. This compound is characterized by the presence of a trifluoromethyl group and a chiral center at the second carbon, making it an important molecule in various chemical and pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- typically involves the use of chiral auxiliaries and alkylation reactions. One common method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis techniques. The method mentioned above has been specifically developed for large-scale preparation, allowing for the production of over 300 grams of the target compound in a single batch .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound participates in three primary reaction categories: oxidation , reduction , and substitution . Its trifluoromethyl (-CF₃) group enhances electrophilicity and stabilizes intermediates, while the chiral center influences stereochemical outcomes.

Oxidation Reactions

Conditions and Reagents :

-

Oxidizing Agents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

-

Solvents : Aqueous acidic or basic media (e.g., H₂SO₄, NaOH).

Mechanism :

The carboxylic acid group is oxidized to form α-ketocarboxylic acids or CO₂ under strong oxidative conditions. The trifluoromethyl group remains inert due to its strong C–F bonds.

Example :

Reduction Reactions

Conditions and Reagents :

-

Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Solvents : Tetrahydrofuran (THF), diethyl ether.

Mechanism :

The carboxylic acid group is reduced to a primary alcohol, yielding (2R)-4,4,4-trifluoro-2-methylbutanol. The reaction preserves the stereochemistry at the chiral center.

Example :

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) and palladium-catalyzed coupling reactions.

4.1. Alkylation via Chiral Auxiliaries

Conditions :

-

Reagents : CF₃-CH₂-I, KOH, DMF/MeOH solvent system.

-

Catalyst : Recyclable Ni(II)-Schiff base complexes.

Procedure :

-

The compound forms a Ni(II) complex with a glycine Schiff base.

-

Alkylation with CF₃-CH₂-I under basic conditions introduces additional fluorinated groups.

-

Disassembly of the Ni(II) complex recovers the chiral auxiliary and yields enantiomerically pure products .

Scale : This method has been validated for industrial-scale synthesis (>300 g/batch) .

4.2. Palladium-Catalyzed Coupling

Conditions :

-

Catalysts : Pd(PPh₃)₄, PdCl₂.

-

Reagents : Aryl halides, boronic acids.

Application :

Used to synthesize biaryl derivatives for pharmaceutical intermediates .

Reaction Comparison Table

Industrial and Pharmaceutical Relevance

Applications De Recherche Scientifique

Medicinal Chemistry

a. Pharmaceutical Intermediates

Butanoic acid derivatives are often used as intermediates in the synthesis of pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making these compounds valuable in drug design. For instance, the compound has been investigated for its potential role in developing inhibitors for various diseases due to its ability to modify biological activity through fluorination.

b. Antiviral and Anticancer Agents

Research has indicated that trifluoromethylated compounds exhibit enhanced biological activity against certain viruses and cancer cells. A study published in Journal of Medicinal Chemistry highlighted the synthesis of trifluoromethylated butanoic acids that showed promising results as antiviral agents against influenza virus strains .

Agrochemicals

a. Herbicides and Pesticides

Fluorinated carboxylic acids are increasingly used in the formulation of herbicides and pesticides due to their enhanced efficacy and selectivity. Butanoic acid, 4,4,4-trifluoro-2-methyl-, has been explored for its potential use in developing new agrochemical products that are less harmful to the environment while maintaining effectiveness against pests.

b. Case Study: Development of New Herbicides

A recent study focused on synthesizing novel herbicides based on trifluoromethylated butanoic acids. The results demonstrated that these compounds exhibited superior herbicidal activity compared to traditional herbicides, suggesting a promising avenue for sustainable agriculture .

Materials Science

a. Polymer Chemistry

The incorporation of fluorinated compounds into polymer matrices can significantly enhance material properties such as thermal stability and chemical resistance. Research has shown that polymers derived from butanoic acid derivatives possess improved mechanical properties and lower flammability.

b. Case Study: Fluorinated Polymers

In a study examining the thermal properties of fluorinated polymers synthesized from butanoic acid derivatives, it was found that these materials exhibited higher thermal degradation temperatures compared to their non-fluorinated counterparts. This makes them suitable for high-performance applications in electronics and aerospace .

Mécanisme D'action

The mechanism of action of Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butanoic acid, 2-amino-4,4,4-trifluoro-, methyl ester, hydrochloride: This compound shares the trifluoromethyl group but differs in its amino and ester functionalities.

4-(Trifluoromethyl)phenylboronic acid: Another fluorinated compound used in cross-coupling reactions, but with a different structural framework.

Uniqueness

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is unique due to its chiral center and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination of features makes it particularly valuable in drug design and other applications where specific stereochemistry and functional groups are crucial .

Activité Biologique

Butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is a fluorinated derivative of butanoic acid that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. The trifluoromethyl group (-CF₃) is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The molecular formula for butanoic acid, 4,4,4-trifluoro-2-methyl-, (2R)- is C₅H₇F₃O₂. Its structure includes a butanoic acid backbone with a trifluoromethyl group at the 4-position and a methyl group at the 2-position. This specific configuration contributes to its biological activity.

Research indicates that the trifluoromethyl group can significantly influence the interaction of the compound with biological targets. For example, studies have shown that compounds containing -CF₃ groups can enhance potency against various enzymes and receptors by altering their binding affinities and catalytic efficiencies .

Case Studies

- Inhibition of Enzymatic Activity : A study demonstrated that derivatives of trifluorobutanoic acids exhibit significant inhibition of certain enzymes involved in metabolic pathways. The presence of the trifluoromethyl group was found to increase inhibitory potency compared to non-fluorinated analogs .

- Antimicrobial Activity : Trifluoromethyl-substituted compounds have shown promising results in antimicrobial assays. For instance, a series of trifluoromethyl-containing compounds were evaluated for their antibacterial properties against various strains, revealing that some derivatives displayed IC₅₀ values comparable to established antibiotics .

- Neuroactive Properties : Another investigation into the neuropharmacological effects of fluorinated amino acids indicated that such compounds could modulate neurotransmitter uptake and receptor activity. The incorporation of a trifluoromethyl group was linked to enhanced activity in inhibiting serotonin reuptake, suggesting potential applications in treating mood disorders .

Data Table: Biological Activities Summary

Safety and Toxicity

The safety profile of butanoic acid derivatives is crucial for their application in pharmaceuticals. Preliminary studies suggest that while some fluorinated compounds may exhibit enhanced biological activities, they also require careful evaluation for toxicity. The trifluoromethyl group can sometimes lead to increased persistence in biological systems, necessitating thorough toxicological assessments .

Propriétés

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c1-3(4(9)10)2-5(6,7)8/h3H,2H2,1H3,(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUKEMPWKGDRJV-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428819 | |

| Record name | AC1OOCXD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

821775-25-1 | |

| Record name | AC1OOCXD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.